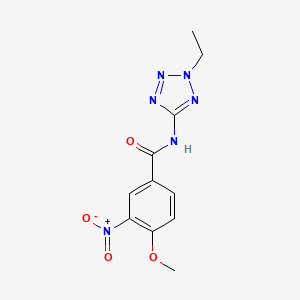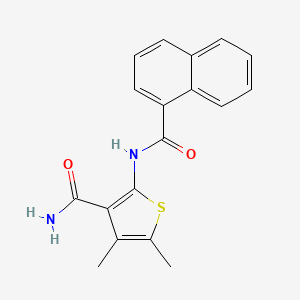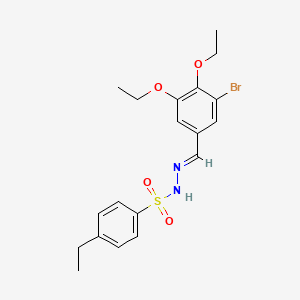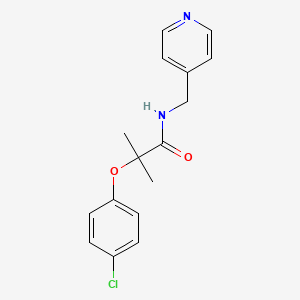
N-(2-ethyl-2H-tetrazol-5-yl)-4-methoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-2H-tetrazol-5-yl)-4-methoxy-3-nitrobenzamide, also known as A-127722, is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound is a member of the tetrazole class of compounds and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-4-methoxy-3-nitrobenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It has also been found to induce the expression of certain genes that are involved in apoptosis.
Biochemical and Physiological Effects:
N-(2-ethyl-2H-tetrazol-5-yl)-4-methoxy-3-nitrobenzamide has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes that are involved in cell proliferation and survival. It has also been found to enhance the activity of certain immune cells, including natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-ethyl-2H-tetrazol-5-yl)-4-methoxy-3-nitrobenzamide in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the main limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-(2-ethyl-2H-tetrazol-5-yl)-4-methoxy-3-nitrobenzamide. One area of research could be to further elucidate the mechanism of action of this compound and to identify its molecular targets. Another area of research could be to develop new derivatives of this compound that have improved potency and selectivity for cancer cells. Additionally, this compound could be studied in combination with other cancer treatments to determine its potential use in combination therapies. Finally, this compound could be studied in animal models to determine its potential use in vivo.
Métodos De Síntesis
The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-4-methoxy-3-nitrobenzamide involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sodium azide to form the tetrazole ring. The resulting compound is then treated with ethyl iodide to form the final product, N-(2-ethyl-2H-tetrazol-5-yl)-4-methoxy-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-(2-ethyl-2H-tetrazol-5-yl)-4-methoxy-3-nitrobenzamide has been extensively studied for its potential use in various scientific applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anti-tumor activity and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O4/c1-3-16-14-11(13-15-16)12-10(18)7-4-5-9(21-2)8(6-7)17(19)20/h4-6H,3H2,1-2H3,(H,12,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDGTHUHMHRQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyltetrazol-5-yl)-4-methoxy-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B5739400.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)




![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)

